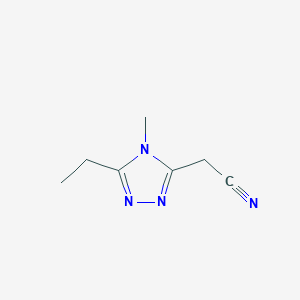

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

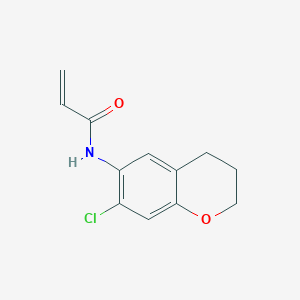

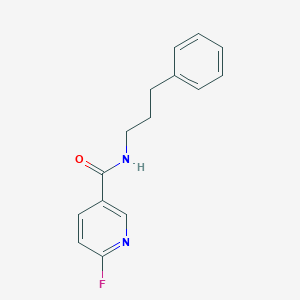

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C7H10N4. It has a molecular weight of 150.18 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is 1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 . This indicates that the compound contains a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a powder that is stored at room temperature .Applications De Recherche Scientifique

Polymer Chemistry Applications

Living Cationic Ring-Opening Polymerization : Studies have explored the living cationic ring-opening polymerizations of various oxazolines, which are related to triazoles, in acetonitrile at high temperatures. This process benefits from enhanced reaction rates due to microwave irradiation, yielding well-defined polymers with narrow molecular weight distributions. Such methodologies could potentially be applied to the synthesis of polymers with specific functionalities, including those derived from triazoles like "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile" (Wiesbrock et al., 2005).

Organic Synthesis and Medicinal Chemistry

Microwave-Assisted Synthesis : The microwave-assisted synthesis of diblock copoly(2-oxazoline)s from related oxazolines demonstrates the utility of microwave irradiation in synthesizing complex molecules efficiently. This approach might be adaptable for constructing molecules containing the "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile" structure (Wiesbrock et al., 2005).

Antimalarial Pharmacophores : Research into 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes in acetonitrile suggests the exploration of novel antimalarial pharmacophores. This indicates a potential area of medicinal chemistry where derivatives of triazoles, such as "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile," could be investigated for biological activity (D’hooghe et al., 2011).

Materials Science

Electropolymerization : The electropolymerization of dipyrrol-1-ylalkanes in acetonitrile results in conducting polymers, suggesting that acetonitrile can be an effective solvent for polymer synthesis processes, potentially applicable to materials based on triazole derivatives (Neil et al., 1993).

Orientations Futures

While specific future directions for 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile were not found in the search results, research into 1,2,4-triazole derivatives is a hot topic due to their wide range of biological activities . Future research may focus on the synthesis of new 1,2,4-triazole derivatives and the exploration of their potential therapeutic applications .

Propriétés

IUPAC Name |

2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRAMXOCJFJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)

![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)